

# In-Depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128

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CAS Number: 148853-42-3

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)quinoxaline**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis protocols, spectroscopic data, and biological activities, with a focus on its potential applications in medicinal chemistry.

## Core Properties and Safety Information

**2-(Trifluoromethyl)quinoxaline** is a solid, crystalline powder at room temperature. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.

Table 1: Physicochemical Properties of **2-(Trifluoromethyl)quinoxaline**

Property	Value	Reference(s)
CAS Number	148853-42-3	
Molecular Formula	C <sub>9</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>	
Molecular Weight	198.14 g/mol	
Physical Form	Powder	
Melting Point	60-65 °C	
Assay	97%	

Table 2: Safety and Hazard Information

Hazard Category	GHS Pictogram	Hazard Statement(s)	Precautionary Statement(s)
Acute Toxicity (Oral)	H301: Toxic if swallowed	P264, P270, P301+P310, P321, P405, P501	
Skin Corrosion/Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362	
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313	
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501	

## Synthesis and Characterization

The synthesis of quinoxaline derivatives, including **2-(Trifluoromethyl)quinoxaline**, is well-established in organic chemistry. A common and effective method involves the condensation of

an o-phenylenediamine with a 1,2-dicarbonyl compound. Recent advancements have focused on developing more environmentally friendly and efficient protocols.

## Experimental Protocols

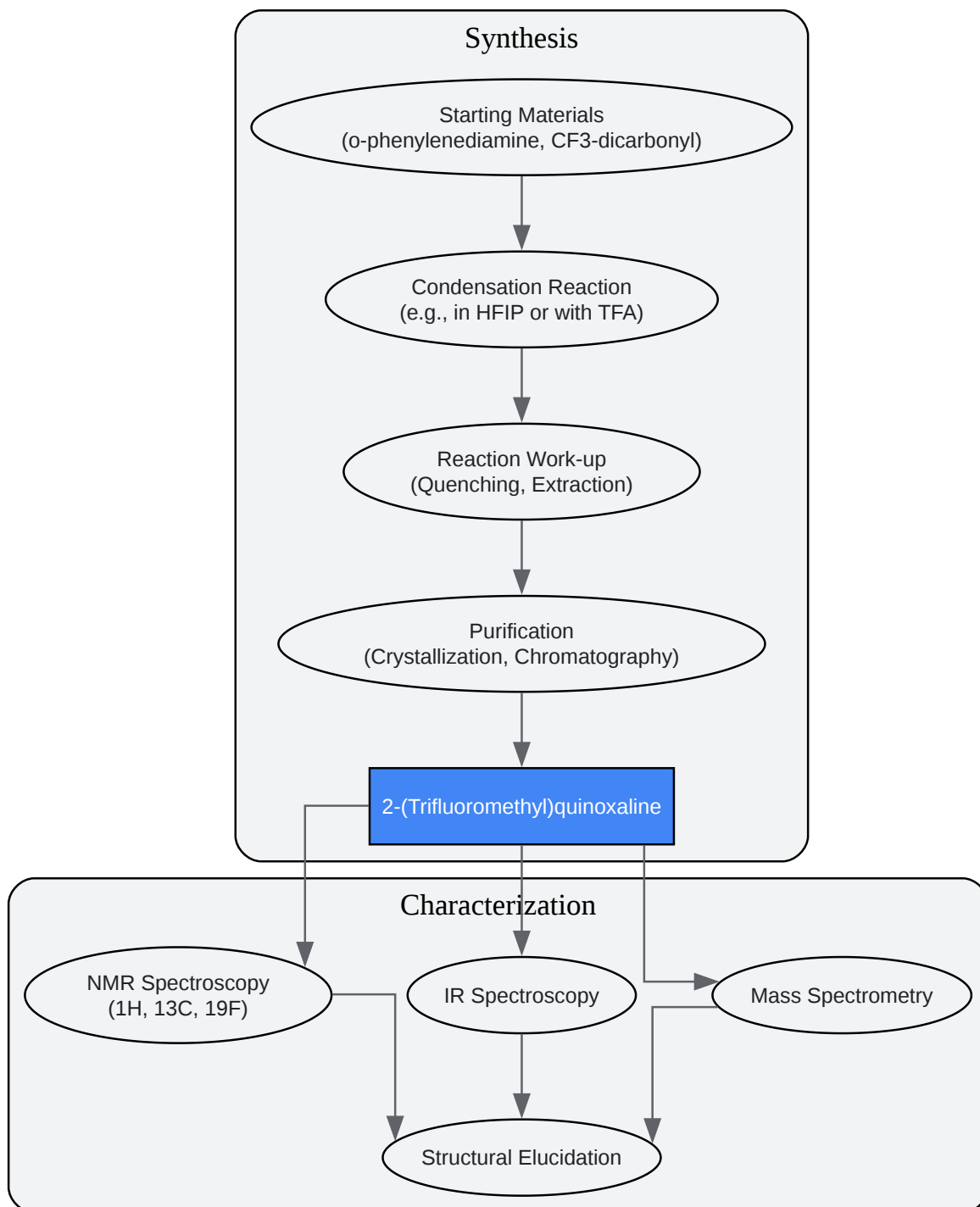
### General Synthesis of Quinoxaline Derivatives:

A widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. Greener synthetic methodologies have been developed to improve efficiency and reduce environmental impact. For instance, the use of catalysts like hexafluoroisopropanol (HFIP) allows the reaction to proceed at room temperature with high yields.<sup>[1]</sup> Another approach utilizes a solid acid catalyst which can be recovered and reused, making the process more sustainable.<sup>[1]</sup>

### Synthesis of 2-(Trifluoromethyl)quinoxaline:

A specific protocol for the synthesis of fluorinated quinoxalines involves the use of trifluoroacetic acid (TFA) as the trifluoromethyl source. This metal-free and additive-free method provides a direct route to 2-(trifluoromethyl)quinolines and related heterocycles in good yields. The reaction is typically carried out at elevated temperatures in a suitable solvent like 1,2-dichloroethane (DCE).<sup>[2]</sup>

### General Experimental Workflow for Synthesis and Characterization



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Caption: General workflow for the synthesis and characterization of **2-(Trifluoromethyl)quinoxaline**.

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **2-(Trifluoromethyl)quinoxaline**. While specific spectra for this exact compound are not readily available in the public domain, the expected spectral features can be inferred from data on structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The aromatic protons on the quinoxaline ring are expected to appear in the downfield region, typically between  $\delta$  7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.
- $^{13}\text{C}$  NMR: The carbon spectrum will show signals for the aromatic carbons of the quinoxaline core and the carbon of the trifluoromethyl group. The  $\text{CF}_3$  carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the quinoxaline core, and strong C-F stretching bands associated with the trifluoromethyl group.

## Biological Activity and Applications in Drug Development

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can further enhance these activities.

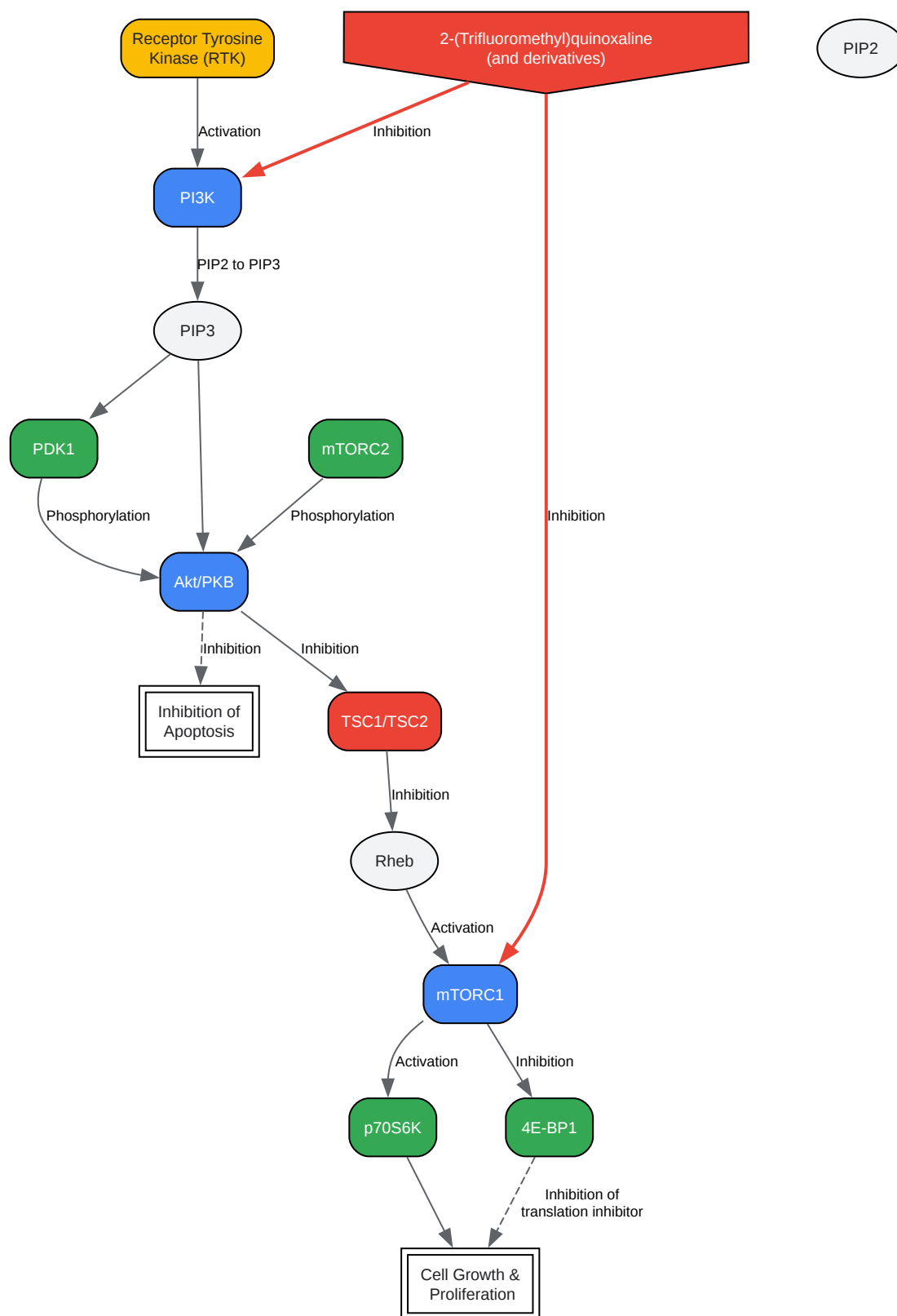
**Anticancer Activity:** Numerous studies have demonstrated the potent anticancer activity of quinoxaline derivatives. While specific  $\text{IC}_{50}$  values for **2-(Trifluoromethyl)quinoxaline** are not widely reported, related compounds have shown significant cytotoxicity against various cancer

cell lines. For instance, certain 2-substituted-quinoxaline analogues exhibit  $IC_{50}$  values in the low micromolar range against breast cancer cell lines like MCF-7.

**Mechanism of Action and Signaling Pathways:** Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most significant pathways targeted by quinoxaline compounds is the PI3K/mTOR pathway.

**The PI3K/mTOR Signaling Pathway:** The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for cancer therapy. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR. By blocking this pathway, these compounds can effectively inhibit cancer cell growth and induce apoptosis.

**Proposed Inhibition of the PI3K/mTOR Pathway by Quinoxaline Derivatives**



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Caption: Proposed mechanism of PI3K/mTOR pathway inhibition by quinoxaline derivatives.

## Conclusion

**2-(Trifluoromethyl)quinoxaline** is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its favorable physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel therapeutic agents. The well-established synthetic routes and the diverse biological activities of the quinoxaline core, particularly its role as an inhibitor of the PI3K/mTOR signaling pathway, underscore its importance for further research and development in oncology and other therapeutic areas. This technical guide serves as a foundational resource for scientists and researchers engaged in the exploration of **2-(Trifluoromethyl)quinoxaline** and its derivatives.

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## References

- 1. <sup>19</sup>F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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